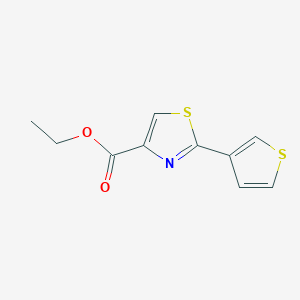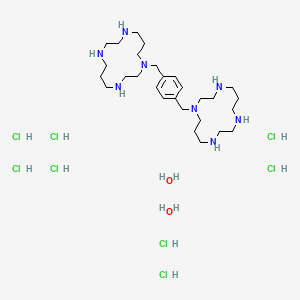
Plerixafor hydrochloride
Vue d'ensemble
Description
Plerixafor hydrochloride is a small-molecule inhibitor of C-X-C chemokine receptor type 4 (CXCR4) that acts as a hematopoietic stem cell mobilizer . It is used to stimulate the release of stem cells from the bone marrow into the blood in patients with non-Hodgkin’s lymphoma (NHL) and multiple myeloma . Plerixafor is a partial antagonist of chemokine receptor 4 (CXCR4) with IC 50 values ranging from 0.02 to 0.13 µg/ml for inhibiting calcium flux in peripheral blood mononuclear cells (PBMCs), various types of T cells, and mouse lymphocytic leukemia cells .
Molecular Structure Analysis
Plerixafor consists of two cyclam rings connected by a 1,4-phenylenebis(methylene) linker . The molecular formula of this compound is C28H66Cl8N8O2 and its molecular weight is 830.5 g/mol .Physical And Chemical Properties Analysis
The molecular weight of this compound is 830.5 g/mol . It has 16 hydrogen bond donors and 10 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass is 830.275795 g/mol .Applications De Recherche Scientifique
Stem Cell Mobilization : Plerixafor is effective for mobilizing hematopoietic stem cells (HSCs) in patients with multiple myeloma and non-Hodgkin's lymphoma. It is often used in combination with granulocyte colony-stimulating factor (G-CSF) and has been shown to increase the count of circulating CD34+ stem cells significantly (Cashen, 2009).
Autologous Stem-Cell Transplantation : In clinical trials, plerixafor has demonstrated efficacy in mobilizing stem cells for autologous stem-cell transplantation in patients with non-Hodgkin's lymphoma. It results in a higher proportion of patients achieving optimal CD34+ cell targets for transplantation in fewer apheresis days compared to G-CSF alone (Dipersio et al., 2009).
Combination with Chemotherapy : Plerixafor, when combined with chemotherapy and G-CSF, has shown safety and preliminary efficacy in patients undergoing stem cell mobilization. This combination may accelerate the rate of increase in CD34+ cells (Dugan et al., 2010).
Use in Poor Mobilizers : Plerixafor has been effective in mobilizing stem cells in patients who are poor mobilizers, including those who have failed previous mobilization attempts. It is generally well tolerated with a high success rate in these cases (Duarte et al., 2011).
Pharmacokinetics and Safety : Studies have assessed the pharmacokinetics of plerixafor in different patient populations, including those with renal impairment, indicating a need for dose adjustments based on renal function (Macfarland et al., 2010).
Role in Various Diseases : Beyond its primary use in stem cell mobilization, plerixafor's role as a CXCR4 antagonist has potential therapeutic implications in various diseases, including HIV-1 infection, tumor development, and WHIM Syndrome (Wang et al., 2020).
Treatment of Leukemia and Solid Tumors : AMD3100, or plerixafor, has also been investigated for its effectiveness in the treatment of leukemia and solid tumors, leveraging its mechanism of action to target the CXCR4/CXCL12 axis (Liu et al., 2016).
Mécanisme D'action
Plerixafor inhibits the binding of chemokine receptor-4 with stromal-cell-derived factor-1, thereby resulting in the release of CD34+ cells in the peripheral blood . It blocks the interaction between CXCR4 and its ligand CXCL12, which are involved in the trafficking and homing of CD34+ cells to the marrow compartment .
Safety and Hazards
Plerixafor hydrochloride can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
1-[[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methyl]-1,4,8,11-tetrazacyclotetradecane;dihydrate;octahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H54N8.8ClH.2H2O/c1-9-29-15-17-31-13-3-21-35(23-19-33-11-1)25-27-5-7-28(8-6-27)26-36-22-4-14-32-18-16-30-10-2-12-34-20-24-36;;;;;;;;;;/h5-8,29-34H,1-4,9-26H2;8*1H;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMXIXZBRZZOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC2=CC=C(C=C2)CN3CCCNCCNCCCNCC3.O.O.Cl.Cl.Cl.Cl.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H66Cl8N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




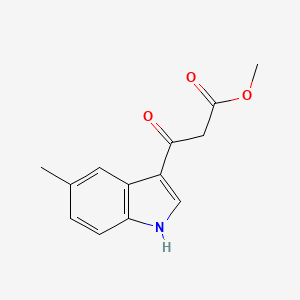
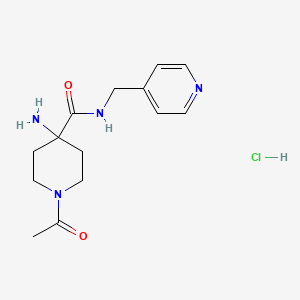
![N-cyclohexylcyclohexanamine;4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylaminomethyl)butanoic acid](/img/structure/B7944281.png)
![Methyl 2-({[3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B7944284.png)
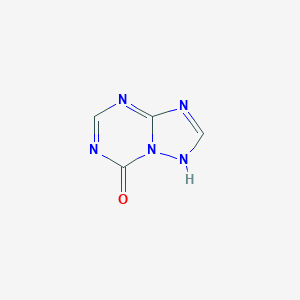

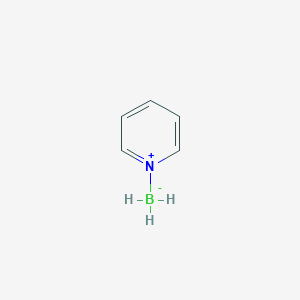


![5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B7944343.png)

